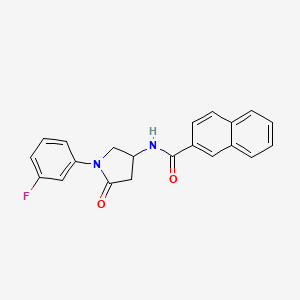

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a fluorophenyl group (a phenyl ring with a fluorine atom), and a naphthyl group (a fused two-ring system). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

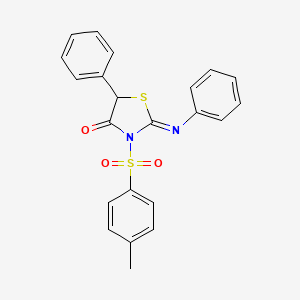

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolidinone ring, fluorophenyl group, and naphthyl group will each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring, the fluorine atom on the phenyl ring, and the aromatic naphthyl group could each participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could affect the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Applications

One significant area of research involving compounds with similar structures is their use as antibacterial agents. Studies have explored various derivatives of fluoroquinolones and naphthyridines, demonstrating their potential in combating bacterial infections. For example, compounds with fluorine atoms and specific amino groups have shown excellent in vitro and in vivo antibacterial potency, indicating the potential of such structures for developing new antibacterial drugs (Chu et al., 1986).

Charge Transport and Electrochemical Properties

Research into the charge transport properties of naphthalene diimide derivatives highlights the importance of fluorine atom substitution on the molecular backbone. These studies suggest that varying the position of the fluorine atom can significantly influence the material's charge transport behavior, offering insights into designing materials for electronic applications (Zhang et al., 2014).

Electrogenerated Chemiluminescence

The study of electrogenerated chemiluminescence (ECL) for compounds featuring benzothiadiazole and thiophene groups, substituted with various functional groups including fluorine, showcases the potential for creating red-emitting molecular fluorophores. This research contributes to the understanding of the differential reactivity of donor and acceptor groups, which is crucial for developing ECL-based applications (Shen et al., 2010).

Organic Light-Emitting Diode (OLED) Applications

Compounds such as 1,8-naphthalimide derivatives are being explored for their use in OLED technology. Research focusing on the design and synthesis of these compounds with specific donor-π-acceptor structures has led to the development of standard-red emissive materials. This work is critical for advancing OLED display and lighting technologies (Luo et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c22-17-6-3-7-19(11-17)24-13-18(12-20(24)25)23-21(26)16-9-8-14-4-1-2-5-15(14)10-16/h1-11,18H,12-13H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVRHJWOWXVTSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)

![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)

![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)